molecular formula C27H23N3O3S B2929723 2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 872196-77-5

2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide

Cat. No.: B2929723
CAS No.: 872196-77-5
M. Wt: 469.56
InChI Key: ZSEVUJHMLCBGLD-UHFFFAOYSA-N
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Description

2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromeno[2,3-d]pyrimidine core, which is a fused ring system containing both oxygen and nitrogen atoms. The presence of the methoxyphenyl and sulfanyl groups further enhances its chemical diversity and potential biological activity.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be explored for therapeutic applications.

    Industry: The compound’s unique chemical structure could be utilized in the development of new materials or chemical processes.

Future Directions

The future directions for research on this compound could include further investigation into its potential biological activity, as well as the development of more efficient synthesis methods . Additionally, the compound could be modified to improve its properties or to create new compounds with different activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and the availability of starting materials suggest that it can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The presence of the methoxy group allows for potential oxidation reactions.

    Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide is unique due to its specific combination of functional groups and fused ring system. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-30(20-9-4-3-5-10-20)24(31)17-34-27-22-16-19-8-6-7-11-23(19)33-26(22)28-25(29-27)18-12-14-21(32-2)15-13-18/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEVUJHMLCBGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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